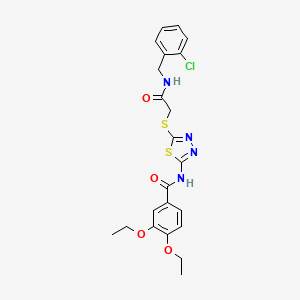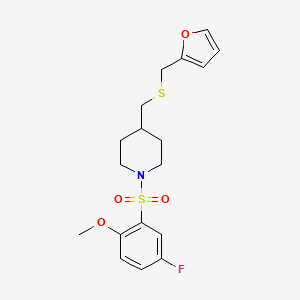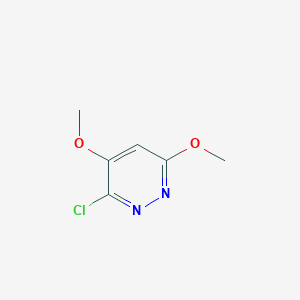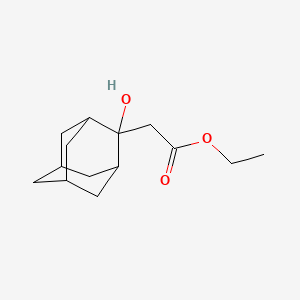
乙酰氧基金刚烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-hydroxy-2-adamantyl)acetate is an organic compound with the molecular formula C14H22O3. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to the adamantane framework, making it a versatile molecule in various chemical applications.
科学研究应用
Ethyl (2-hydroxy-2-adamantyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.
Biology: The compound is studied for its potential as a drug delivery agent due to its stable and rigid structure.
Medicine: Research is ongoing to explore its use in antiviral and anticancer therapies.
Industry: It is utilized in the production of high-performance polymers and materials due to its thermal stability and rigidity.
作用机制
Target of Action
Ethyl (2-hydroxy-2-adamantyl)acetate is a derivative of adamantane, a class of compounds known for their high reactivity Adamantane derivatives are generally used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for chemical and catalytic transformations . For instance, the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical reactions and transformations . For example, the bulky adamantane moiety in ethyl threo-2-(1-adamantyl)-3-hydroxybutyrate, positioned closely to the reaction center, disrupts the process of hydrolysis and the competitive process of retro-aldol reaction occurs producing 1-adamantylacetic acid .
Result of Action
The high reactivity of adamantane derivatives suggests that they may have significant impacts on molecular and cellular processes .
Action Environment
The compound’s adamantane structure suggests that it may be thermally stable , which could influence its action and stability under various environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-hydroxy-2-adamantyl)acetate typically involves the esterification of 2-hydroxy-2-adamantylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-hydroxy-2-adamantylacetic acid+ethanolH2SO4ethyl (2-hydroxy-2-adamantyl)acetate+water
Industrial Production Methods: In an industrial setting, the production of ethyl (2-hydroxy-2-adamantyl)acetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
化学反应分析
Types of Reactions: Ethyl (2-hydroxy-2-adamantyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-oxo-2-adamantylacetic acid.
Reduction: 2-hydroxy-2-adamantylmethanol.
Substitution: 2-chloro-2-adamantylacetate.
相似化合物的比较
Ethyl (2-hydroxy-2-adamantyl)acetate can be compared with other adamantane derivatives, such as:
1-adamantanol: Similar in structure but lacks the ester group, making it less versatile in chemical reactions.
2-adamantanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Adamantane-1-carboxylic acid: Features a carboxylic acid group, which can be used for different types of chemical modifications.
The uniqueness of ethyl (2-hydroxy-2-adamantyl)acetate lies in its combination of the adamantane core with both hydroxyl and ester functionalities, providing a balance of stability and reactivity that is valuable in various fields of research and industry.
属性
IUPAC Name |
ethyl 2-(2-hydroxy-2-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-2-17-13(15)8-14(16)11-4-9-3-10(6-11)7-12(14)5-9/h9-12,16H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCERYOQZHQTQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C2CC3CC(C2)CC1C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
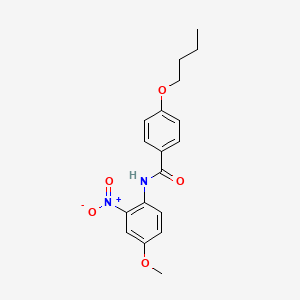
![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426763.png)



![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2426768.png)
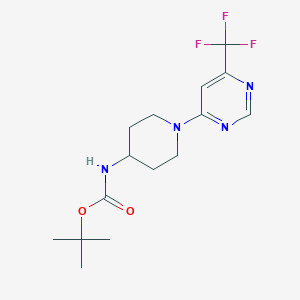

![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-methylbenzamide](/img/structure/B2426771.png)
![8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426776.png)
